N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE
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Overview
Description
N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methylquinolinyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with an appropriate acylating agent to form the methoxyphenyl intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group.
Coupling Reaction: The methoxyphenyl intermediate and the quinoline derivative are then coupled under specific reaction conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and quinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and quinoline groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPHENYL)-3-[(4-CHLOROQUINOLIN-2-YL)SULFANYL]PROPANAMIDE: Similar structure with a chloro group instead of a methyl group.
N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFONYL]PROPANAMIDE: Similar structure with a sulfonyl group instead of a sulfanyl group.
Uniqueness
N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-12-20(22-18-9-4-3-8-17(14)18)25-11-10-19(23)21-15-6-5-7-16(13-15)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZTWYUPQCFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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